

2-Hydroxy-2-methylpropiophenone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-methylpropiophenone*

Cat. No.: B179518

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-2-methylpropiophenone**

This guide provides a comprehensive overview of the chemical and physical properties of **2-Hydroxy-2-methylpropiophenone**, a widely used photoinitiator. The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

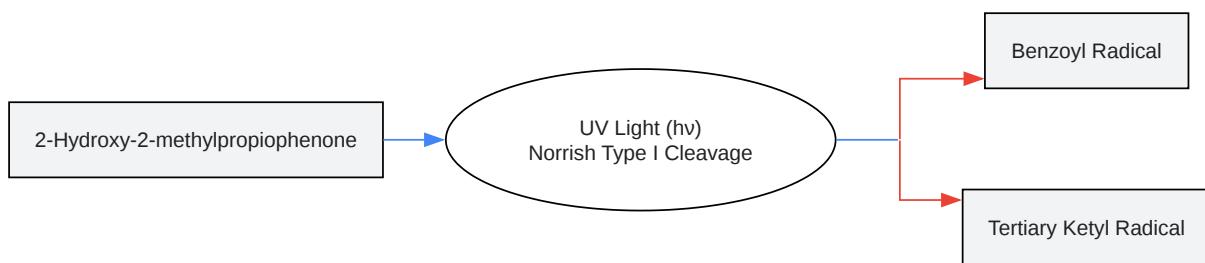
Core Molecular Information

2-Hydroxy-2-methylpropiophenone, also known as Darocur 1173, is a highly efficient, non-yellowing radical photoinitiator. It is primarily used to initiate the photopolymerization of unsaturated prepolymers and monomers upon exposure to UV light. Its IUPAC name is 2-hydroxy-2-methyl-1-phenylpropan-1-one.[1][2]

Molecular Formula and Weight

The fundamental molecular details are summarized below.

Identifier	Value	Citations
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3][4][5]
Molecular Weight	164.20 g/mol	[1][3][5]
Exact Mass	164.08373 g/mol	[1][2][4]


Physicochemical Properties

A summary of key physical and chemical properties is presented in the following table. This compound is a clear to pale yellow liquid at room temperature.[4][6]

Property	Value	Citations
Density	1.077 g/mL at 25 °C	[3][7]
Boiling Point	102-103 °C at 4 mmHg	[2][3][7]
Melting Point	4 °C	[2][4][7]
Flash Point	122 °C (251.6 °F) - closed cup	[2][4]
Refractive Index	n _{20/D} 1.533	[3][4][7]
Water Solubility	13.3 g/L at 20 °C	[4][7]
Appearance	Clear to pale yellow liquid	[2][4][6]

Mechanism of Action: Photoinitiation

Upon absorption of UV radiation, **2-Hydroxy-2-methylpropiophenone** undergoes a Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon.[6] This process generates two primary radical species: a benzoyl radical and a tertiary ketyl radical. These highly reactive radicals then initiate the polymerization of monomers and oligomers in the formulation.[3][7]

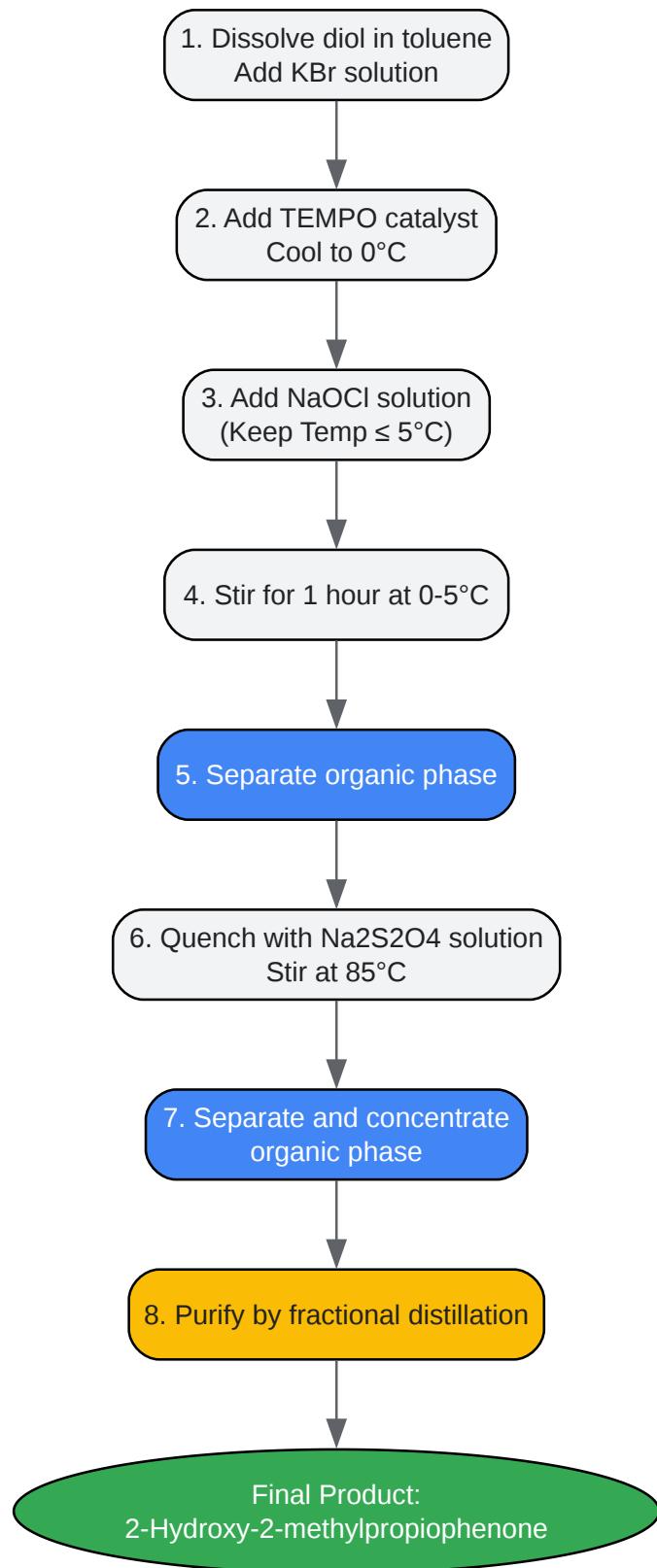
[Click to download full resolution via product page](#)

Caption: Photoinitiation via Norrish Type I cleavage.

Experimental Protocols

Synthesis of 2-Hydroxy-2-methylpropiophenone

A common synthesis method involves the oxidation of 2-methyl-1-phenylpropane-1,2-diol.[\[7\]](#)


Materials:

- 2-methyl-1-phenylpropane-1,2-diol
- Toluene
- Potassium bromide (KBr) in water
- TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
- 12% Sodium hypochlorite (NaOCl) solution
- Sodium dithionite solution (85%)

Procedure:

- A solution of 2-methyl-1-phenylpropane-1,2-diol in toluene is prepared.
- An aqueous solution of KBr is added to the toluene solution.
- TEMPO is added to the mixture. The resulting reddish suspension is cooled to 0°C.
- A 12% sodium hypochlorite solution is added dropwise while maintaining the internal temperature at or below 5°C.
- The mixture is stirred for 1 hour at 0-5°C.
- The reaction mixture is allowed to separate for 10 minutes, and the organic phase is collected.

- A sodium dithionite solution is added to the organic phase, and the mixture is stirred at 85°C for 1-2 hours.
- The organic phase is separated again and concentrated using a rotary evaporator.
- The crude product is purified by fractional distillation to yield **2-Hydroxy-2-methylpropiophenone** as a colorless oil.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Development

2-Hydroxy-2-methylpropiophenone is a valuable tool in materials science and chemistry. Its primary application is as a photoinitiator in UV-curable systems for coatings, inks, and adhesives.[6][7] Recent research has highlighted its use in more advanced applications, including:

- Photochemical Thiol-Ene "Click" Chemistry: Used for the synthesis of highly functional polyols.
- Hydrogel Synthesis: Employed in the development of novel water-soluble type I photoinitiators for creating hydrogels.
- Laser-Induced Polymerization: Acts as a catalyst in kinetic studies of polymerization processes.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C₁₀H₁₂O₂ | CID 81984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 7. sfdchem.com [sfdchem.com]
- To cite this document: BenchChem. [2-Hydroxy-2-methylpropiophenone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b179518#2-hydroxy-2-methylpropiophenone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com